molecular formula C25H20ClFO5 B383601 Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 383903-44-4

Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B383601
CAS No.: 383903-44-4
M. Wt: 454.9g/mol
InChI Key: RHHQPLJEMRKAGD-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a 1-benzofuran core substituted at positions 2, 3, and 3. The 2-position features a 4-methoxyphenyl group, while the 5-position is modified with a (2-chloro-4-fluorophenyl)methoxy moiety. The 3-position is esterified with an ethyl carboxylate group. This compound shares structural motifs with bioactive benzofuran derivatives, which are known for their antimicrobial, antitumor, and antiviral properties .

Properties

IUPAC Name

ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFO5/c1-3-30-25(28)23-20-13-19(31-14-16-4-7-17(27)12-21(16)26)10-11-22(20)32-24(23)15-5-8-18(29-2)9-6-15/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHQPLJEMRKAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran core, which is known for various biological activities. The presence of the chloro and fluorine substituents on the phenyl ring may influence its pharmacokinetic properties and biological interactions.

Molecular Formula: C22H20ClF O4
Molecular Weight: 396.85 g/mol
CAS Number: [Specific CAS number not provided in the search results]

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzyme Inhibition: Many benzofuran derivatives exhibit inhibitory effects on enzymes related to cancer progression and inflammation.
  • Receptor Modulation: The presence of halogenated phenyl groups can enhance binding affinity to specific receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Several studies have demonstrated that benzofuran derivatives possess significant antitumor activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines.

Cell Line IC50 (µM) Reference
HCT-15 (Colon Carcinoma)< 10
A-431 (Skin Carcinoma)< 15
U251 (Glioblastoma)< 20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an antitumor agent.

Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, which are crucial in inflammatory diseases.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Substituents Key Structural Differences
Ethyl 5-[(4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate - 2-Methyl group
- 5-(4-fluorophenylmethoxy)
Lacks chloro substituent and 4-methoxyphenyl group; methyl at position 2 vs. aryl at position 2
Ethyl 5-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate - 5-Hydrazino-2-oxoethoxy chain
- 2-Phenyl group
Contains a hydrazine-linked side chain; phenyl at position 2 vs. 4-methoxyphenyl
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate - 6-Bromo substituent
- 5-(2-oxoethoxy) group
- 2-Phenyl group
Bromine at position 6; oxoethoxy side chain vs. methoxyaryl substituent
5-Chloro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran - 5-Chloro substituent
- 3-Methylsulfinyl group
- 2-(4-fluorophenyl)
Sulfinyl group at position 3; lacks ester and methoxy substituents
Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate - 4-(2-Chlorobenzoyloxy) group
- 3-Methyl group
Carbonyloxy substituent at position 4; methyl at position 3 vs. ethyl ester at position 3

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s XLogP3 is estimated to be ~6.4 (similar to analogs in ), indicating high lipophilicity due to halogenated aryl and methoxy groups.
  • Molecular Weight: ~450–500 g/mol, comparable to brominated derivatives (e.g., 497.3 g/mol in ).
  • Hydrogen Bonding: The 4-methoxyphenyl and ester groups increase hydrogen-bond acceptor capacity (65.7 Ų polar surface area, similar to ).

Crystallographic Data

  • Structural Analysis: The target compound’s crystal structure would likely be resolved using SHELX programs , with comparisons to sulfinyl- and halogen-substituted benzofurans (e.g., orthorhombic vs. monoclinic systems in ).
  • Packing Effects: Bulky 4-methoxyphenyl and halogenated groups may induce distinct intermolecular interactions (e.g., π-π stacking) compared to smaller substituents like methyl .

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